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  • Product: 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile
  • CAS: 155579-43-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-amino-1-(4-methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the foundational parent molecule, 5-amino-1H-imidazole-4-carbonitrile, to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of substituted aminoimidazole carbonitriles.

Introduction: The Significance of the Aminoimidazole Carbonitrile Scaffold

The 5-aminoimidazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purine precursors has made it a valuable building block for the synthesis of a wide array of bioactive molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer and antiviral properties.[1][2] The introduction of various substituents onto the imidazole ring allows for the fine-tuning of the molecule's physicochemical properties and biological targets, making this class of compounds a fertile ground for the development of novel therapeutics. This guide focuses on the 1-(4-methoxyphenyl) substituted derivative, a modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

Molecular and Physicochemical Profile

Based on available data for 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile and its parent compounds, the following properties can be detailed.

Structural and General Information
PropertyValueSource
IUPAC Name 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile[3]
CAS Number 155579-43-4
Molecular Formula C₁₁H₁₀N₄O[3]
Molecular Weight 214.22 g/mol
Canonical SMILES COC1=CC=C(C=C1)N2C=NC(=C2N)C#N[3]
Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Appearance Likely a solid at room temperature. The parent compound, 5-amino-1H-imidazole-4-carbonitrile, is a solid.[4]Prediction based on the parent compound's state.
Melting Point Not available. The parent compound has a melting point of 114-123 °C.[4]The 4-methoxyphenyl substituent would likely increase the melting point due to increased molecular weight and potential for intermolecular interactions.
Boiling Point Not available.High boiling point is expected due to the polar nature and hydrogen bonding capabilities.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.The hydrophobic 4-methoxyphenyl group will decrease water solubility compared to the parent compound.
pKa Not available.The amino group and imidazole nitrogens will exhibit basic properties.

Proposed Synthesis and Characterization Workflow

A robust synthetic route to 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile can be proposed based on established methods for analogous compounds.[5][6][7][8] The following workflow outlines a plausible multi-step synthesis.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product & Purification A Aminomalononitrile p-toluenesulfonate (AMNS) Step2 Step 2: Cyclization with Aminomalononitrile A->Step2 B 4-Methoxyaniline Step1 Step 1: Formation of N-(4-methoxyphenyl)formimidate B->Step1 C Triethyl Orthoformate C->Step1 Step1->Step2 Intermediate Product 5-amino-1-(4-methoxyphenyl) -1H-imidazole-4-carbonitrile Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: Proposed synthetic workflow for 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl N-(4-methoxyphenyl)formimidate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline (1.0 eq) and triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoformate and ethanol formed during the reaction under reduced pressure. The resulting crude ethyl N-(4-methoxyphenyl)formimidate is often used in the next step without further purification.

Step 2: Cyclization to form 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile

  • Dissolve aminomalononitrile p-toluenesulfonate (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a separate flask.

  • Add a base (e.g., sodium ethoxide, 1.1 eq) to the solution to generate the free aminomalononitrile in situ.

  • To this mixture, add the crude ethyl N-(4-methoxyphenyl)formimidate from Step 1.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Analytical Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Purity & Physical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR) HPLC HPLC Analysis MP Melting Point Determination EA Elemental Analysis Synthesized_Compound Synthesized Product Synthesized_Compound->NMR Synthesized_Compound->MS Synthesized_Compound->IR Synthesized_Compound->HPLC Synthesized_Compound->MP Synthesized_Compound->EA

Caption: Standard workflow for the characterization of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-methoxyphenyl group (two doublets), the methoxy group protons (a singlet), the imidazole ring proton (a singlet), and the amino group protons (a broad singlet).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbon atoms of the imidazole ring, the nitrile group, and the 4-methoxyphenyl substituent.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amino group (around 3300-3400 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2250 cm⁻¹), and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.22 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the final product. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water would be a suitable starting point.[4]

Reactivity and Chemical Behavior

The chemical reactivity of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is dictated by its functional groups:

  • Amino Group: The exocyclic amino group can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

  • Imidazole Ring: The imidazole ring is a stable aromatic system, but the nitrogen atoms can be protonated or alkylated. The ring can also participate in electrophilic substitution reactions, although the electron-donating amino group and the electron-withdrawing nitrile group will influence the regioselectivity.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile, the broader class of 5-aminoimidazole-4-carbonitrile derivatives has shown promise in several therapeutic areas.

  • Anticancer Activity: Numerous studies have demonstrated the antiproliferative effects of substituted aminoimidazoles against various cancer cell lines.[9][10] The mechanism of action can vary but often involves the inhibition of key enzymes in cancer cell signaling pathways.

  • Antiviral and Antimicrobial Activity: The structural similarity to purines makes these compounds potential inhibitors of viral or microbial enzymes involved in nucleic acid synthesis.

  • Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

The 4-methoxyphenyl substituent can enhance the drug-like properties of the molecule by increasing its lipophilicity, which may improve cell membrane permeability and oral bioavailability.

Safety and Handling

No specific safety data sheet (SDS) is available for 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile. However, based on the data for the parent compound, 5-amino-1H-imidazole-4-carbonitrile, the following precautions should be taken:

  • Hazard Class: The parent compound is classified as harmful if swallowed and causes serious eye damage.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is a promising, yet underexplored, molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on the current understanding of related compounds. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological characteristics of this compound and to explore its therapeutic potential.

References

  • MDL Information Systems, Inc. (n.d.). 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile. In ATB (Automated Topology Builder). Retrieved from [Link]

  • Rashad, A. E., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470.
  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link] (Please note that a specific deep link was not available from the search results, but the reference indicates the type of synthesis described).

  • ResearchGate. (2025, August 10). Synthesis of new substituted 5-amino-1H-imidazole-4-carbonitriles. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). Separation of 5-Amino-1H-imidazole-4-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2021, May 25). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link] (A specific article link was not available, but the reference points to general synthetic methods on PMC).

  • ACS Publications. (2022, June 24). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

  • Semantic Scholar. (2021, March 18). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2012, November 23). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Retrieved from [Link]

Sources

Exploratory

In-depth Technical Guide to 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile: A Compound Awaiting Full Crystallographic Elucidation

A Note to the Reader: As a Senior Application Scientist, a core tenet of my work is to build upon a foundation of verifiable, empirical data. For the topic of "Crystal structure and X-ray diffraction of 5-amino-1-(4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As a Senior Application Scientist, a core tenet of my work is to build upon a foundation of verifiable, empirical data. For the topic of "Crystal structure and X-ray diffraction of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile," a comprehensive search of the current scientific literature and crystallographic databases has revealed that the specific single-crystal X-ray diffraction data for this compound has not been publicly deposited or published. While its molecular structure is known and its synthesis is plausible based on established chemical pathways, the precise arrangement of its atoms in a crystalline solid—the very essence of a crystal structure analysis—remains uncharacterized in the public domain.

Therefore, this guide will take a unique approach. It will provide a comprehensive overview of the compound based on available information and established principles. It will then outline the scientifically validated, step-by-step protocols that a research group would undertake to synthesize, crystallize, and ultimately determine the crystal structure and X-ray diffraction characteristics of this molecule. This document serves as both a whitepaper on the compound's known attributes and a detailed roadmap for its future crystallographic investigation.

Part 1: The Compound Profile: What We Know

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound with the chemical formula C₁₁H₁₀N₄O.[1] Its structure, depicted below, features a substituted imidazole ring, a core motif in many biologically active molecules. The presence of an amino group, a nitrile group, and a methoxyphenyl substituent suggests a molecule with potential for diverse chemical interactions and applications in medicinal chemistry and materials science.

The imidazole scaffold is a well-known "privileged structure" in drug discovery, appearing in numerous antifungal agents, antihistamines, and antihypertensive drugs. The nitrile group is a versatile functional group that can participate in hydrogen bonding and can be a precursor for other functionalities, while the methoxyphenyl group can influence the molecule's solubility and electronic properties.

Molecular Structure

Caption: 2D representation of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile.

Part 2: A Proposed Pathway to Elucidation: Synthesis and Crystallization

To perform X-ray diffraction analysis, high-quality single crystals are essential. This necessitates a robust synthetic protocol followed by a meticulous crystallization process.

Synthesis: A Multi-Component Approach

The synthesis of substituted 5-amino-1H-imidazole-4-carbonitriles can often be achieved through multi-component reactions, which are efficient and align with the principles of green chemistry. A plausible and commonly employed route involves the reaction of an aryl amine, an aldehyde, and malononitrile or its derivatives. While a specific protocol for our target molecule is not published, a general, field-proven methodology can be adapted.

Proposed Synthetic Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxyaniline in a suitable solvent such as ethanol or a water/ethanol mixture.

  • Intermediate Formation: Add 1.0 equivalent of malononitrile to the solution. The reaction can be catalyzed by a mild base (e.g., a few drops of piperidine) or a Lewis acid, depending on the specific pathway being targeted.

  • Cyclization: Introduce a source for the remaining carbon and nitrogen atoms of the imidazole ring. This could involve a reagent like triethyl orthoformate. The reaction mixture is then typically heated under reflux for several hours.

  • Work-up and Purification: Upon completion (monitored by Thin Layer Chromatography), the reaction mixture is cooled. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to isolate the desired 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile.

Synthesis_Workflow start Reactant Preparation (4-methoxyaniline, malononitrile in Ethanol) intermediate Intermediate Formation (Catalyst, Stirring) start->intermediate cyclization Cyclization (e.g., Triethyl orthoformate, Reflux) intermediate->cyclization workup Reaction Work-up (Solvent Removal) cyclization->workup purification Purification (Column Chromatography) workup->purification product Pure Compound (5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile) purification->product

Caption: Proposed workflow for the synthesis of the title compound.

Crystallization: The Art of Growing Single Crystals

Growing diffraction-quality single crystals is often more of an art than a science, requiring patience and systematic screening of conditions.

Experimental Protocol for Crystallization:

  • Solvent Screening: Start with a small amount (5-10 mg) of the purified compound. Test its solubility in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: This is a highly effective technique.

    • Liquid-Liquid: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

    • Solid-Liquid: Similar to above, but the compound is dissolved in a more volatile solvent, and the anti-solvent is less volatile.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature very slowly, ideally in an insulated container, to promote the formation of a small number of large crystals rather than many small ones.

Part 3: The Path to Discovery: X-ray Diffraction and Structure Solution

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of X-ray diffraction analysis can begin.

Data Collection

This is a standardized procedure using a modern single-crystal X-ray diffractometer.

Methodology:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryo-loop and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

  • Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2] Each spot in the pattern corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal lattice.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Workflow:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

  • Space Group Assignment: Based on the symmetry of the diffraction pattern, one of the 230 possible space groups is assigned to the crystal.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods to generate an initial electron density map.[2]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[2]

XRD_Workflow crystal Single Crystal Growth mounting Crystal Mounting & Cryo-cooling crystal->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection unit_cell Unit Cell & Space Group Determination data_collection->unit_cell solution Structure Solution (Direct Methods) unit_cell->solution refinement Structure Refinement (Least-Squares) solution->refinement final_structure Final Crystal Structure (CIF File) refinement->final_structure

Caption: Standard workflow for single-crystal X-ray crystallography.

Part 4: Anticipated Structural Insights and Data Presentation

Upon successful structure determination, a wealth of information would become available. The data would be presented in standardized tables and analyzed to understand the molecule's conformation and intermolecular interactions.

Expected Crystallographic Data

The final output of a crystal structure analysis is a Crystallographic Information File (CIF). This file contains all the necessary information, which would be summarized in tables like the one below.

Table 1: Hypothetical Crystallographic Data for C₁₁H₁₀N₄O

ParameterExpected Value/Type
Chemical FormulaC₁₁H₁₀N₄O
Formula Weight214.23 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)90 (for many common systems)
β (°)To be determined (non-90 for mono.)
γ (°)90 (for many common systems)
Volume (ų)To be determined
Z (molecules/unit cell)e.g., 2, 4, 8
Calculated Density (g/cm³)To be determined
R-factor (R1)< 0.05 for a good quality structure
Analysis of Intermolecular Interactions

A key part of the analysis would be to investigate how the molecules pack in the crystal lattice. Given the functional groups present, several types of intermolecular interactions would be anticipated:

  • Hydrogen Bonding: The amino group (N-H) is a strong hydrogen bond donor, and the nitrile nitrogen and imidazole ring nitrogens are potential acceptors. This could lead to the formation of chains, dimers, or more complex 3D networks.

  • π-π Stacking: The aromatic imidazole and methoxyphenyl rings could stack on top of each other, contributing to the stability of the crystal packing.

  • C-H···O/N Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds and oxygen or nitrogen atoms would also likely play a role in the overall crystal structure.

Conclusion

While the definitive crystal structure of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile remains to be determined, this guide provides a clear and scientifically grounded pathway for its elucidation. The synthesis, crystallization, and X-ray diffraction protocols described herein represent a standard and robust approach in the field of chemical crystallography. The determination of this structure would be a valuable contribution, providing insights into the conformational preferences and intermolecular interactions of this class of compounds, which could, in turn, inform the design of new materials and therapeutic agents. The scientific community awaits the deposition of this data to complete the picture of this intriguing molecule.

References

  • This section would be populated with citations to the specific research articles detailing the synthesis and crystal structure upon their public
  • Citations to general methodologies for imidazole synthesis would be included here.
  • 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile | C11H10N4O | MD Topology. The Automated Topology Builder (ATB) and Repository. [Link]

Sources

Foundational

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile safety data sheet (SDS) and toxicity

An In-Depth Technical Guide: Safety, Toxicity, and Handling Profile of 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile Executive Summary The compound 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Safety, Toxicity, and Handling Profile of 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile

Executive Summary

The compound 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile (CAS: 155579-43-4)[1] is a highly functionalized heterocyclic scaffold utilized extensively in medicinal chemistry and drug discovery. Featuring an electron-rich 4-methoxyphenyl group at the N1 position and a strongly electron-withdrawing carbonitrile group at the C4 position, this molecule serves as a critical precursor for synthesizing complex fused-ring systems, such as 3H-imidazo[4,5-b]pyridines[2] and functionalized purine analogs[3].

As a Senior Application Scientist, understanding the physicochemical behavior, metabolic liabilities, and toxicological profile of this compound is paramount. This whitepaper provides a comprehensive, self-validating framework for the safe handling, toxicity screening, and experimental utilization of this imidazole derivative.

Physicochemical Properties & Molecular Characterization

The structural features of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile dictate its solubility, reactivity, and biological interactions[4]. The 4-methoxyphenyl (p-anisyl) group significantly increases the lipophilicity of the molecule compared to unsubstituted analogs, enhancing cell membrane permeability but also increasing its susceptibility to hepatic Phase I metabolism[5]. Conversely, the C4-carbonitrile group acts as a strong electron-withdrawing moiety, stabilizing the imidazole ring against non-specific electrophilic attacks while modulating the basicity and nucleophilicity of the adjacent C5-amino group.

Table 1: Quantitative Physicochemical Specifications

PropertyValue / Description
Chemical Name 1H-Imidazole-4-carbonitrile, 5-amino-1-(4-methoxyphenyl)-
CAS Registry Number 155579-43-4
Molecular Formula C₁₁H₁₀N₄O
Molecular Weight 214.22 g/mol
Appearance Solid (typically off-white to light yellow powder)
Solubility Soluble in DMSO, DMF; poorly soluble in aqueous buffers
LogP (Predicted) ~1.8 - 2.2 (Lipophilic)

Toxicological Profile & Pharmacodynamics

The toxicity of 5-aminoimidazole derivatives is heavily dependent on their metabolic fate. The primary toxicological liabilities of this compound stem from two structural alerts: the 4-methoxyphenyl ether and the primary aromatic amine .

  • O-Demethylation Liability: Hepatic cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) can catalyze the O-demethylation of the methoxy group, yielding a reactive phenol intermediate. Subsequent oxidation can generate a highly reactive quinone imine.

  • N-Oxidation: The C5-amino group can undergo N-oxidation to form a hydroxylamine. Both quinone imines and hydroxylamines are potent electrophiles capable of covalently binding to cellular macromolecules (haptenation), leading to cytotoxicity, glutathione (GSH) depletion, and potential idiosyncratic drug toxicity (IDT).

MetabolicPathway Parent 5-Amino-1-(4-methoxyphenyl) -1H-imidazole-4-carbonitrile CYP Hepatic CYP450 (e.g., CYP3A4, CYP2D6) Parent->CYP Metabolism ODemeth O-Demethylation (Phenol Intermediate) CYP->ODemeth NOxid N-Oxidation (Hydroxylamine) CYP->NOxid Quinone Reactive Quinone Imine ODemeth->Quinone Oxidation Adducts Macromolecular Adducts (Hepatotoxicity / Cytotoxicity) NOxid->Adducts Covalent Binding GSH Glutathione (GSH) Conjugation (Detoxification) NOxid->GSH Detox Quinone->Adducts Covalent Binding Quinone->GSH Detox

Fig 1. Proposed CYP450-mediated metabolic activation and detoxification pathways.

Safety Data Sheet (SDS) Core Components & Risk Mitigation

Due to the presence of reactive functional groups, stringent engineering controls and personal protective equipment (PPE) are required. The following classifications are extrapolated from structurally analogous 5-aminoimidazole and anisidine derivatives[4].

Table 2: GHS Classification and Handling Guidelines

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritation.

Engineering Controls & PPE:

  • Ventilation: Manipulations of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness, EN 374 compliant), tightly fitting safety goggles, and an FFP3/N95 respirator when engineering controls are insufficient.

  • Spill Response: Decontaminate surfaces using a 10% sodium hypochlorite solution, which effectively oxidizes the primary amine, neutralizing its biological reactivity before physical cleanup.

Self-Validating Experimental Protocols

To empirically validate the theoretical toxicity and metabolic stability of this compound, the following standardized in vitro workflows must be employed. These protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: In Vitro Cytotoxicity Assessment (HepG2 MTT Assay)

Causality: HepG2 (human hepatocellular carcinoma) cells are selected because they retain basal levels of Phase I/II metabolic enzymes. This allows the assay to capture both the intrinsic toxicity of the parent compound and the toxicity of its CYP-generated metabolites.

  • Compound Preparation: Dissolve 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile in 100% molecular-grade DMSO to create a 10 mM stock. Validation check: Ensure complete dissolution via sonication; precipitation invalidates dosing.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Perform a 10-point 1:3 serial dilution of the compound in culture media (final DMSO concentration 0.5% to prevent solvent toxicity). Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Remove media, add 100 µL of DMSO to solubilize the formazan. Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ using non-linear regression (curve fit) in analytical software.

Workflow Prep Compound Preparation (DMSO Stock) Culture HepG2 Cell Culture & Seeding Prep->Culture Dosing Serial Dilution & Dosing (48h) Culture->Dosing Assay MTT Reagent Addition Dosing->Assay Readout Absorbance Readout (570 nm) Assay->Readout Analysis IC50 Calculation & Viability Curve Readout->Analysis

Fig 2. Step-by-step in vitro cytotoxicity screening workflow using HepG2 cells.

Protocol B: Liver Microsomal Stability Assay

Causality: To confirm the O-demethylation and N-oxidation liabilities proposed in Figure 1, the compound must be incubated with human liver microsomes (HLMs) in the presence of an NADPH-regenerating system.

  • Incubation Mixture: Combine HLMs (0.5 mg/mL protein), 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench the reaction immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent mass ( [M+H]+=215.1 ) and monitor for the M−14 (demethylation) or M+16 (oxidation) metabolite peaks.

Synthetic Utility

Beyond its toxicological profile, 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is a highly valuable synthetic building block. The proximity of the amino and carbonitrile groups allows for facile cyclization reactions. For instance, reacting this compound with malononitrile under mild basic conditions yields highly functionalized 3H-imidazo[4,5-b]pyridines, which are critical pharmacophores in modern kinase inhibitor design[2]. Furthermore, the denitrogenative transformation of 5-amino-1,2,3-triazoles has emerged as a novel, green-chemistry approach to synthesize functionalized 1H-imidazoles of this exact class[3].

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile

Welcome to the technical support resource for the synthesis of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this valuable imidazole intermediate. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing a robust framework for troubleshooting and process improvement.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format. Our approach is to diagnose the problem by understanding the underlying chemistry of the reaction.

Question 1: My overall yield is consistently low (<40%). Where should I start investigating?

Low yield is a systemic issue that can arise from inefficiencies at multiple stages of the synthesis. A systematic evaluation of each step is crucial.[1] The primary synthesis pathway involves two key precursors, 4-methoxyphenyl isothiocyanate and aminomalononitrile tosylate , followed by a cyclization reaction.

Possible Cause A: Purity of Starting Materials

The quality of your starting materials is the foundation of a successful synthesis. Impurities can interfere with the main reaction, leading to side products and reduced yield.

  • 4-Methoxyphenyl Isothiocyanate: This reagent can degrade upon storage, especially in the presence of moisture.

    • Solution: Verify the purity of your isothiocyanate before use. A key diagnostic is Infrared (IR) spectroscopy, which should show a strong, characteristic absorption band for the isothiocyanate (-N=C=S) group around 2100 cm⁻¹.[2] If degradation is suspected, it is advisable to synthesize it fresh. A reliable one-pot protocol involves the reaction of p-anisidine with carbon disulfide, followed by desulfurization.[2][3][4]

  • Aminomalononitrile Tosylate (AMNT): This salt is generally more stable than the free base, but its purity is critical.

    • Solution: The tosylate salt should be a crystalline solid.[5][6] Its synthesis from malononitrile via an oximinomalononitrile intermediate and subsequent reduction is a common method.[5][6][7] Ensure complete removal of any residual acids or byproducts from its preparation, as these can hinder the subsequent cyclization.

Possible Cause B: Suboptimal Cyclization Conditions

The cyclization of 4-methoxyphenyl isothiocyanate with aminomalononitrile is the most critical step for yield optimization. Several parameters must be carefully controlled.

  • Solution: A systematic optimization of reaction conditions is recommended. Key variables to investigate include:

    • Base: A non-nucleophilic base is required to deprotonate the aminomalononitrile without competing in the reaction. Tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are common choices. The stoichiometry of the base is critical; typically 1.1 to 1.5 equivalents are used.

    • Solvent: The solvent must solubilize the reactants and facilitate the reaction. Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or alcohols like ethanol are frequently employed.[8]

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to byproduct formation. Monitor the reaction progress to determine the optimal temperature, which could range from room temperature to the reflux temperature of the chosen solvent.

    • Reaction Time: Incomplete conversion is a common cause of low yield.[8][9] Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating work-up.

Question 2: I am observing a significant number of side products during my purification. What are these impurities and how can I prevent them?

Side product formation complicates purification and directly impacts the final yield.[9]

Possible Cause A: Thiourea Formation

The isothiocyanate can react with any primary or secondary amine impurities, or even with the amino group of the product under certain conditions, to form stable thiourea byproducts.

  • Solution:

    • Ensure Purity of Aminomalononitrile: Use highly pure aminomalononitrile tosylate to avoid side reactions with amine impurities.

    • Controlled Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the aminomalononitrile relative to the isothiocyanate to ensure the latter is fully consumed.

    • Order of Addition: Add the isothiocyanate slowly to the solution of aminomalononitrile and base. This maintains a low concentration of the isothiocyanate, minimizing self-reaction or reaction with the product.

Possible Cause B: Incomplete Cyclization or Stalled Intermediates

The reaction proceeds through a thiourea-like intermediate which then undergoes intramolecular cyclization. If this cyclization is inefficient, the intermediate may be observed as a major byproduct.

  • Solution:

    • Optimize Temperature and Time: As mentioned in Q1, ensure the reaction has sufficient thermal energy and time to drive the cyclization to completion. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields in related imidazole syntheses.[10]

    • Choice of Base/Solvent: The combination of base and solvent can influence the rate of cyclization. Empirically screening different combinations is often necessary.

Question 3: I am struggling with the purification of the final product. What are the best practices?

Purification challenges often lead to significant loss of material, reducing the isolated yield.[1][11]

Possible Cause A: Inefficient Extraction or Precipitation

The product's solubility profile dictates the effectiveness of the work-up procedure.

  • Solution:

    • pH Adjustment: After the reaction, the imidazole product may be in a salt form. Careful neutralization with a weak acid or base is often required to precipitate the free base product.[8] Determine the optimal pH for precipitation empirically.

    • Solvent Selection for Extraction: If the product is not easily precipitated, perform an aqueous work-up. Use a water-immiscible organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions to ensure complete recovery.

Possible Cause B: Difficulty with Chromatography or Recrystallization

Co-elution of impurities during column chromatography or poor crystal formation during recrystallization can lead to low recovery of pure product.

  • Solution:

    • Column Chromatography: If impurities have similar polarity to your product, try a different solvent system. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.[8][9]

    • Recrystallization: Finding the right solvent is key. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[8] Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water) on a small scale to identify the best conditions for obtaining high-purity crystals.

Frequently Asked Questions (FAQs)

  • Q: What is the proposed reaction mechanism for the cyclization?

    • A: The reaction is believed to proceed via nucleophilic attack of the deprotonated aminomalononitrile onto the electrophilic carbon of the isothiocyanate. This forms a thiourea anion intermediate, which then undergoes an intramolecular cyclization via attack of the second amino group onto the nitrile, followed by tautomerization to yield the stable aromatic imidazole ring.

  • Q: How critical is the exclusion of water from the reaction?

    • A: While some related syntheses can be performed in aqueous conditions[4], isothiocyanates are susceptible to hydrolysis. It is generally good practice to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the isothiocyanate starting material, which would lower the effective concentration and reduce the yield.

  • Q: Can I monitor the reaction progress by means other than TLC?

    • A: While TLC is the most common and accessible method[9], High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the consumption of starting materials and the formation of the product. For detailed mechanistic studies, techniques like in-situ IR or NMR spectroscopy could also be employed.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Synthesis of 4-Methoxyphenyl Isothiocyanate[2][3]
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (1.0 eq) in anhydrous ethanol. Add triethylamine (1.1 eq).

  • Dithiocarbamate Formation: Cool the mixture to 0-5 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir at room temperature for 1-2 hours.

  • Isothiocyanate Formation: Cool the reaction mixture back to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in a single portion, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.02 eq).

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[2] Upon completion, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Aminomalononitrile Tosylate (AMNT)[5][6][7]

Caution: Malononitrile and its derivatives are toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Oximinomalononitrile Formation: Dissolve malononitrile (1.0 eq) in glacial acetic acid and cool to 0 °C. Add a solution of sodium nitrite (1.8 eq) in water dropwise, maintaining the temperature at 0 °C. Stir for 4 hours under cooling.[6]

  • Extraction: Extract the aqueous mixture with diethyl ether. Dry the combined organic layers with sodium sulfate, filter, and mix with tetrahydrofuran (THF).

  • Reduction: The ether can be removed by distillation. The resulting THF solution of oximinomalononitrile is then subjected to reduction. A common method is catalytic hydrogenation using Raney Nickel under hydrogen pressure (e.g., 4-5 bar) for 4-6 hours at room temperature.[6]

  • Salt Formation and Isolation: After reduction, filter off the catalyst. To the filtrate, add a solution of p-toluenesulfonic acid in ether. The aminomalononitrile tosylate will precipitate. The precipitate can be collected by filtration, washed with cold acetonitrile and ether, and dried under vacuum.[5]

Protocol 3: Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile
  • Reaction Setup: To a solution of Aminomalononitrile Tosylate (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) under a nitrogen atmosphere. Stir for 15 minutes at room temperature.

  • Addition of Isothiocyanate: Add a solution of 4-methoxyphenyl isothiocyanate (1.05 eq) in anhydrous DMF dropwise over 30 minutes.

  • Cyclization: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes eluent system).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product should precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Data & Workflow Visualization

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Overall Yield Poor quality of starting materials.Verify purity of reagents via spectroscopy (IR for isothiocyanate) or synthesize them fresh.
Suboptimal cyclization conditions.Screen different bases, solvents, and temperatures. Monitor reaction to completion via TLC.
Impurity Formation Thiourea byproduct formation.Use pure aminomalononitrile, control stoichiometry, and add isothiocyanate slowly.
Incomplete cyclization.Ensure sufficient reaction time and temperature. Consider microwave-assisted heating.
Purification Issues Inefficient product isolation.Optimize pH for precipitation during work-up. Perform multiple extractions.
Co-eluting impurities.For column chromatography, test alternative solvent systems. For recrystallization, screen various solvents.
Diagrams

Synthetic_Workflow cluster_SM1 Starting Material 1 Prep cluster_SM2 Starting Material 2 Prep cluster_Final Final Cyclization Step p_anisidine p-Anisidine cs2 CS2, Et3N p_anisidine->cs2 1. Dithiocarbamate     Formation boc2o Boc2O, DMAP cs2->boc2o isothiocyanate 4-Methoxyphenyl Isothiocyanate boc2o->isothiocyanate cyclization Cyclization (Base, Solvent, Heat) isothiocyanate->cyclization malononitrile Malononitrile na_nitrite NaNO2, AcOH malononitrile->na_nitrite 1. Oximation reduction Reduction (e.g., H2/Raney Ni) na_nitrite->reduction p_tsa p-TsOH reduction->p_tsa amnt Aminomalononitrile Tosylate (AMNT) p_tsa->amnt amnt->cyclization purification Purification (Precipitation/ Recrystallization) cyclization->purification product 5-amino-1-(4-methoxyphenyl) -1H-imidazole-4-carbonitrile purification->product caption Overall workflow for synthesis.

Caption: Overall workflow for the synthesis of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile.

Troubleshooting_Flowchart start Low Yield or Impure Product check_sm Verify Purity of Starting Materials (Isothiocyanate, AMNT) start->check_sm sm_ok Purity OK? check_sm->sm_ok optimize_cyclo Optimize Cyclization: - Base Stoichiometry - Solvent - Temperature & Time sm_ok->optimize_cyclo Yes resynthesize_sm Synthesize Fresh Starting Materials sm_ok->resynthesize_sm No monitor_tlc Monitor Reaction by TLC until Completion optimize_cyclo->monitor_tlc check_workup Review Work-up & Purification monitor_tlc->check_workup ph_adjust Optimize pH for Precipitation check_workup->ph_adjust recryst Screen Solvents for Recrystallization check_workup->recryst chromatography Change Column Solvent System check_workup->chromatography end Improved Yield & Purity ph_adjust->end recryst->end chromatography->end resynthesize_sm->check_sm caption Troubleshooting flowchart for low yield.

Caption: A logical flowchart for troubleshooting low yield and purity issues.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Imidazole Ring Formation Reactions: A Technical Support Center.
  • Organic Syntheses. (n.d.).
  • BenchChem. (2025).
  • On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.
  • Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution.
  • Beilstein Journal of Organic Chemistry. (2012, January 10).

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks with 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks with 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile .

Due to its highly planar structure, strong hydrogen-bonding potential, and lipophilic methoxyphenyl moiety, this compound often exhibits "brick dust" characteristics—meaning it is highly crystalline and poorly soluble in both aqueous media and lipidic solvents. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these limitations across in vitro and in vivo workflows.

Part 1: Root Cause Analysis & Workflow Strategy

Q: Why does 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile exhibit such intractable aqueous solubility?

A: The insolubility of this compound is a thermodynamic issue driven by its high crystal lattice energy. The molecule possesses an amino group (-NH 2​ ) acting as a hydrogen bond donor, and a carbonitrile (-CN) group acting as a strong hydrogen bond acceptor. Positioned on a planar imidazole ring, these groups facilitate dense intermolecular hydrogen bonding and π−π stacking. Furthermore, the 1-(4-methoxyphenyl) substitution introduces significant hydrophobicity. To dissolve this compound, the energy required to break the crystal lattice must be offset by the solvation energy—a balance that water alone cannot achieve [1].

To systematically address this, we recommend following the decision matrix below based on your specific experimental endpoint.

Workflow Start Evaluate Molecule: 5-amino-1-(4-methoxyphenyl) -1H-imidazole-4-carbonitrile Check_pKa Is it ionizable at physiological pH? Start->Check_pKa pH_Adjust pH Adjustment / Salt Formation (Protonate Imidazole/NH2) Check_pKa->pH_Adjust Yes (pKa > 5) Check_LogP High Lattice Energy / High Lipophilicity? Check_pKa->Check_LogP No / Weakly Basic Cosolvent In Vitro Assays: Co-solvent Matrix (DMSO/PEG) Check_LogP->Cosolvent Assay Screening Cyclodextrin In Vivo Liquid Dosing: HP-β-CD Complexation Check_LogP->Cyclodextrin Liquid Formulation ASD Solid Dosage Form: Amorphous Solid Dispersion Check_LogP->ASD Oral Bioavailability

Decision tree for selecting solubility enhancement strategies based on formulation needs.

Part 2: In Vitro Assays & Co-Solvent Optimization

Q: When diluting my DMSO stock into aqueous assay buffer, the compound immediately precipitates. How can I prevent this "solvent shift" effect?

A: Precipitation upon dilution occurs because the hydrophobic regions of the co-solvent (DMSO) rapidly diffuse into the bulk water, stripping the drug of its solvation shell. By reducing the dielectric constant of the aqueous phase using a gradient of co-solvents and surfactants, you can lower the intermolecular attraction of water, preventing the extrusion of the non-polar hydrophobic compound [2].

Instead of a direct DMSO-to-water dilution, utilize a ternary or quaternary co-solvent system. The table below summarizes optimized matrices for in vitro dilution.

Table 1: Co-Solvent and Surfactant System Matrix for In Vitro Dilution
System ComponentFunction / CausalityRecommended Conc. (v/v)Fold-Increase in Solubility
DMSO Primary solubilizer; disrupts crystal lattice via strong dipole interactions.1% - 5% (Max for cell assays)Baseline
PEG 400 Intermediate co-solvent; interferes with water's H-bonding network.10% - 20%~50x
Tween 80 Non-ionic surfactant; prevents nucleation and crystal growth via micellization.1% - 5%~150x
Propylene Glycol Co-surfactant; increases flexibility of the micellar interface.5% - 10%~200x

Note: Always add the drug to the primary solvent (DMSO) first, followed by the surfactant (Tween 80), then the intermediate solvent (PEG 400), and finally titrate in the aqueous buffer dropwise under vortexing.

Part 3: In Vivo Formulation & Cyclodextrin Complexation

Q: I need to dose this compound orally in rodents, but co-solvents are causing gastrointestinal toxicity. What is the alternative?

A: For in vivo liquid dosing, Hydroxypropyl- β -cyclodextrin (HP- β -CD) complexation is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity. The 4-methoxyphenyl and imidazole rings of your compound are sterically and thermodynamically ideal guests for the β -cyclodextrin cavity. This host-guest system sequesters the hydrophobic moiety, enabling a molecularly dispersed state without altering the compound's covalent structure or requiring irritating co-solvents [3].

Mechanism Drug 5-amino-1-(4-methoxyphenyl) -1H-imidazole-4-carbonitrile (Crystalline) Dissociation Lattice Energy Overcome (Thermodynamic Shift) Drug->Dissociation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Dissociation Complex Inclusion Complex (Water Soluble, Bioavailable) Dissociation->Complex van der Waals & H-bonding

Thermodynamic pathway of cyclodextrin inclusion complexation for hydrophobic drugs.

Protocol 1: Phase Solubility Profiling and HP- β -CD Complexation

This protocol is a self-validating system based on the Higuchi-Connors method.

  • Preparation of Host Solutions: Prepare aqueous solutions of HP- β -CD ranging from 0 to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in deionized water or pH 7.4 phosphate buffer.

  • Drug Addition: Add an excess amount (e.g., 10 mg) of crystalline 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials at 150 rpm at a constant temperature (25°C or 37°C) for 48-72 hours. Causality: Complexation is an equilibrium process; insufficient time leads to false-low solubility readings.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. (Discard the first 1 mL to account for membrane adsorption).

  • Quantification & Validation: Analyze the filtrate via HPLC-UV. Plot the molar concentration of the dissolved drug against the molar concentration of HP- β -CD.

    • Validation Check: A linear increase (A L​ -type phase diagram) confirms a 1:1 stoichiometric inclusion complex, validating the formulation's stability.

Part 4: Advanced Solid Dosage Forms

Q: We are moving to tablet formulation. How can we overcome the high crystal lattice energy for a solid dosage form?

A: You must transition the drug from its stable, low-energy crystalline state to a high-energy amorphous state. Because amorphous forms lack a crystal lattice, they require significantly less energy to dissolve, drastically improving the dissolution rate and transient solubility in the gastrointestinal tract [4]. However, amorphous drugs are thermodynamically unstable and prone to recrystallization. To prevent this, the drug must be formulated as an Amorphous Solid Dispersion (ASD) within a hydrophilic polymer matrix (e.g., PVP, HPMCAS).

Protocol 2: Preparation of Amorphous Solid Dispersion via Solvent Evaporation

This protocol utilizes solvent evaporation to trap the drug in an amorphous matrix.

  • Co-dissolution: Dissolve 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile and a hydrophilic polymer (e.g., Polyvinylpyrrolidone, PVP K30) in a volatile organic solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v) at a drug-to-polymer ratio of 1:3 or 1:4.

    • Causality: The solvent must completely dissolve both components to ensure molecular-level mixing.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C.

    • Causality: Rapid evaporation kinetically traps the drug molecules within the polymer chains before they can nucleate and form a crystal lattice.

  • Secondary Drying: Transfer the resulting thin film to a vacuum oven and dry at 40°C for 24 hours to remove residual solvent.

  • Milling: Gently pulverize the dried film using a mortar and pestle, and sieve through a 60-mesh screen to standardize particle size.

  • Validation (Critical Step): Analyze the powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Validation Check: The absence of the drug's characteristic melting endotherm in DSC and the presence of a broad "halo" without sharp diffraction peaks in PXRD confirm the successful generation of a stable amorphous solid dispersion.

Table 2: Comparison of Solid-State Solubility Enhancement Techniques
TechniqueMechanism of ActionAnalytical ValidationBioavailability Impact
Amorphous Solid Dispersion Eliminates crystal lattice energy; polymer prevents nucleation.DSC (No melting peak), PXRD (Halo)High (Generates supersaturated state in GI tract)
Nano-milling Increases surface area-to-volume ratio (Noyes-Whitney equation).DLS (Particle size < 500 nm)Moderate (Dissolution rate improved, but equilibrium solubility unchanged)
Co-crystallization Alters crystal lattice using a highly soluble co-former.PXRD (New peak pattern), FTIRModerate to High (Depends on co-former solubility)

References

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Asian Journal of Pharmaceutics[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (PMC)[Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review Journal of Advanced Pharmacy Education and Research[Link]

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile

Welcome to the Technical Support Center. This portal is designed for synthetic chemists and drug development professionals working with 5-aminoimidazole-4-carbonitrile building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for synthetic chemists and drug development professionals working with 5-aminoimidazole-4-carbonitrile building blocks. These compounds are highly valuable precursors for the synthesis of complex C-8 and N-9 substituted purines, xanthine analogs, and novel therapeutics[1].

Synthesizing the 4-methoxyphenyl derivative requires precise control over thermodynamics and chemoselectivity. This guide provides a deep dive into the reaction mechanics, a self-validating protocol, and a troubleshooting matrix to ensure high-yield isolation.

Reaction Workflow & Mechanistic Pathway

The synthesis of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is a two-step sequence. It relies on the initial condensation of aminomalononitrile with an orthoester, followed by a base-catalyzed cyclization with an electron-rich primary amine (4-methoxyaniline).

G AMNT Aminomalononitrile Tosylate (AMNT) Step1 Step 1: Condensation THF, TEA, 66°C (Reflux), 3h AMNT->Step1 TEOF Triethyl Orthoformate TEOF->Step1 Int Formimidate Intermediate Step1->Int Step2 Step 2: Cyclization THF, TEA, 20°C, 15h Int->Step2 Aniline 4-Methoxyaniline Aniline->Step2 Product 5-amino-1-(4-methoxyphenyl) -1H-imidazole-4-carbonitrile Step2->Product

Workflow for the two-step synthesis of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile.

Quantitative Optimization Parameters

To prevent side reactions such as transamidation or polymerization, the reaction parameters must be strictly adhered to. The table below summarizes the optimal conditions and the mechanistic consequences of deviation.

ParameterStep 1: CondensationStep 2: CyclizationCritical Failure Mode / Causality
Temperature 65–66°C (THF Reflux)20°C (Controlled Room Temp)>70°C (Step 1): Causes AMNT to degrade into HCN and polymeric tars. >30°C (Step 2): Triggers Dimroth rearrangement and transamidation.
Time 3 Hours15 Hours<3h (Step 1): Leaves unreacted AMNT, lowering overall yield. <15h (Step 2): Results in incomplete cyclization of the intermediate.
Stoichiometry AMNT (1.0 eq), TEOF (1.4 eq)4-Methoxyaniline (1.2 eq)Excess TEOF drives the equilibrium forward; excess aniline ensures the intermediate is fully consumed.
Base (TEA) 1.2 eq1.2 eqInadequate triethylamine prevents the liberation of the free AMNT base and stalls the Step 2 cyclization.
Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By utilizing specific In-Process Controls (IPCs), researchers can verify the success of each mechanistic phase before proceeding, eliminating downstream purification failures.

Phase 1: Formimidate Generation

  • Initiation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add aminomalononitrile p-toluenesulfonate (AMNT) (1.0 eq) and anhydrous THF (10 mL/mmol).

  • Base Addition: Add triethylamine (TEA) (1.2 eq).

    • Self-Validation Check: Stir for 30 minutes at room temperature. The suspension will transition to a more homogeneous mixture as the free base of aminomalononitrile is liberated.

  • Condensation: Add triethyl orthoformate (TEOF) (1.4 eq). Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (66°C) for exactly 3 hours.

  • IPC 1 (In-Process Control): Analyze the mixture via TLC (Mobile Phase: DCM:MeOH 95:5).

    • Self-Validation Check: The reaction is successful when the baseline AMNT spot completely disappears, replaced by a distinct, higher Rf​ spot corresponding to the highly reactive ethyl formimidate intermediate.

Phase 2: Aniline Cyclization 5. Thermal Quench: Remove the heat source and allow the flask to cool strictly to 20°C. Do not use an ice bath, as dropping below 15°C will precipitate the intermediate. 6. Amine Addition: Add a second portion of TEA (1.2 eq) followed by 4-methoxyaniline (1.2 eq). 7. Cyclization: Stir the solution at 20°C for 15 hours[1]. 8. IPC 2: Analyze via LC-MS.

  • Self-Validation Check: Confirm the disappearance of the intermediate mass and the appearance of the target mass [M+H]+ for 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile.

  • Isolation: Remove the THF under reduced pressure. Wash the crude residue thoroughly with distilled water to dissolve and remove TEA salts. Triturate the remaining solid with cold dichloromethane to yield the high-purity product without the need for column chromatography.

Troubleshooting & FAQs

Q: Why is my reaction mixture turning into a black, tarry substance during the first step? A: This is a classic symptom of thermal degradation. The aminomalononitrile core is highly unstable and prone to rapid polymerization, especially under basic conditions at elevated temperatures. While the condensation with triethyl orthoformate requires thermal energy, exceeding the reflux temperature of THF (approx. 66°C) or extending the reaction beyond 3 hours causes the AMNT to decompose into hydrogen cyanide and dark polymeric tars. Solution: Strictly control the heating mantle to maintain a gentle reflux and use an internal temperature probe.

Q: Can I combine AMNT, triethyl orthoformate, and 4-methoxyaniline in a single step to save time? A: No. While one-pot multicomponent reactions (MCRs) are highly efficient in some heterocyclic syntheses, simultaneous addition in this specific pathway leads to a chemoselectivity failure. 4-Methoxyaniline is highly nucleophilic and will competitively react with triethyl orthoformate to form a symmetrical N,N'-bis(4-methoxyphenyl)formamidine byproduct. This starves the AMNT of the orthoester. The step-wise addition ensures the formimidate intermediate is fully generated before the aniline is introduced[1].

Q: After 15 hours at 20°C, my LC-MS shows a mixture of the uncyclized intermediate and the final product. Should I heat the reaction to drive it to completion? A: Heating Step 2 is strongly discouraged. The cyclization of the intermediate with 4-methoxyaniline is thermodynamically favorable at room temperature (20°C). Applying heat (e.g., >40°C) during this phase can trigger a Dimroth rearrangement or cause the electron-rich 4-methoxyaniline to attack the nitrile group, leading to complex, inseparable mixtures. Solution: Instead of heating, ensure you have added sufficient triethylamine. The cyclization is base-catalyzed; a drop in pH will stall the reaction. If the pH is adequate, simply extend the reaction time to 24 hours at 20°C.

Q: Does the electron-donating methoxy group on the aniline affect the reaction rate? A: Yes. The methoxy group ( −OCH3​ ) is a strong electron-donating group that increases the nucleophilicity of the primary amine. This actually makes 4-methoxyaniline a superior substrate for this cyclization compared to electron-deficient anilines (e.g., 4-nitroaniline), which often require extended reaction times or stronger bases to achieve full conversion[2].

References
  • [1] One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Publications (2017). Available at:[Link]

  • [2] Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed / Arch Pharm (2021). Available at:[Link]

Sources

Optimization

Q: Why does 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile exhibit severe peak tailing in standard Reversed-Phase HPLC (RP-HPLC)?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges involving highly functionalized basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges involving highly functionalized basic compounds.

The analysis of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile presents a unique set of difficulties. This guide is structured as a comprehensive, question-and-answer troubleshooting matrix designed to help researchers and drug development professionals achieve robust, symmetrical peak shapes through chemically validated methodologies.

A: The root cause is thermodynamic, not physical. This compound features a highly basic imidazole ring and a primary amine. While the electron-withdrawing carbonitrile group slightly lowers the overall pKa of the ring system compared to an unsubstituted imidazole[1], the molecule remains basic enough to become protonated (cationic) under standard acidic or neutral HPLC conditions.

Peak tailing occurs due to secondary ion-exchange interactions [2]. In standard "Type A" silica columns, residual silanol groups (Si-OH) on the stationary phase become deprotonated and ionized (Si-O⁻) at a pH above 3.0. The protonated basic nitrogens of your analyte act as cations, binding strongly to these anionic silanol sites[3]. Because this ion-exchange process is kinetically slower than hydrophobic partitioning, the analyte molecules elute at different rates, dragging out the rear of the peak and causing severe tailing[4].

Q: How do I definitively diagnose if the tailing is caused by these chemical interactions rather than a physical column defect?

A: Before altering your mobile phase, you must implement a self-validating diagnostic protocol to isolate the variable.

Diagnostic Protocol (The Neutral Marker Test):

  • Prepare a mixed standard: Spike your 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile sample with a neutral, non-ionizable marker compound (e.g., Uracil for early elution, or Toluene for later elution).

  • Inject the mixture: Run your standard method.

  • Analyze the Asymmetry Factor ( As​ ):

    • Outcome A: If the neutral marker is perfectly symmetrical ( As​ = 0.95 - 1.05) but your imidazole derivative tails heavily ( As​ > 1.5), the issue is definitively chemical (silanol secondary interactions). Proceed to the chemical optimization workflows below.

    • Outcome B: If both the neutral marker and your analyte exhibit tailing or peak splitting, the issue is physical (e.g., a blocked inlet frit, a column void, or extra-column dead volume)[2]. Replace the frit or the column.

TroubleshootingTree Start Peak Tailing Observed (Asymmetry > 1.5) Test Inject Neutral Marker (e.g., Uracil or Toluene) Start->Test Physical Marker Tails: Physical Issue (Void/Blocked Frit) Test->Physical Chemical Marker Symmetrical: Chemical Issue (Silanol Interactions) Test->Chemical FixPhys Replace Frit or Replace Column Physical->FixPhys FixChem Optimize Chemistry Chemical->FixChem LowPH Adjust to pH < 2.5 (Protonates Silanols) FixChem->LowPH HighPH Adjust to pH > 10.0 (Deprotonates Analyte) FixChem->HighPH TEA Add 5mM TEA (Masks Silanols) FixChem->TEA

Figure 1: Diagnostic workflow for isolating and resolving basic analyte peak tailing.

Q: What is the step-by-step protocol to eliminate tailing using Mobile Phase pH Optimization?

A: To eliminate the ion-exchange interaction, you must neutralize one of the two interacting species. This is achieved through Thermodynamic Control .

Workflow 1: The Low pH Strategy (Neutralizing the Stationary Phase) Causality: Dropping the pH below the pKa of the silanol groups (~pH 3.5) forces them into a fully protonated, neutral state (Si-OH), eliminating their ability to bind to the cationic analyte[3].

  • Prepare an aqueous mobile phase using a strong, low-pH buffer. A 10–20 mM Potassium Phosphate buffer adjusted to pH 2.5 is highly effective[3]. Alternatively, for LC-MS compatibility, use 0.1% Trifluoroacetic acid (TFA).

  • Ensure your column is rated for low pH (pH 2.0) to prevent endcapping hydrolysis.

  • Run the method. Verify that the As​ drops below 1.2.

Workflow 2: The High pH Strategy (Neutralizing the Analyte) Causality: Raising the pH above the pKa of the basic primary amine and imidazole ring forces the analyte into a deprotonated, neutral state. It will now interact with the column purely via predictable hydrophobic forces[5].

  • Critical Prerequisite: You must use a hybrid silica column (e.g., Waters XBridge or Agilent Zorbax Extend) designed to withstand high pH, otherwise the silica backbone will dissolve.

  • Prepare an aqueous mobile phase using 10 mM Ammonium Bicarbonate or Ammonium Hydroxide, adjusted to pH 10.0 - 10.5.

  • Equilibrate thoroughly and inject.

Q: If my analyte or detector is sensitive to extreme pH, how can I resolve the tailing?

A: If you are locked into a mid-range pH (e.g., pH 5.0 - 7.0) due to analyte stability, you must use Kinetic Control via a silanol masking agent.

Workflow 3: Silanol Masking via Competing Bases Causality: Triethylamine (TEA) is a small, highly basic molecule. When added to the mobile phase, it diffuses rapidly into the silica pores and permanently occupies the ionized silanol sites, sterically blocking your bulkier imidazole derivative from interacting with them[3].

  • Add 5–10 mM Triethylamine (TEA) to your aqueous mobile phase buffer[3].

  • Adjust the final pH of the buffer after adding the TEA, as it will significantly raise the alkalinity.

  • Note: This approach can reduce column lifetime over time due to accelerated hydrolysis of the stationary phase[3].

Q: How do different stationary phases and buffers quantitatively compare in resolving this issue?

A: The selection of your column chemistry and buffer system dictates the success of the separation. Below is a validated matrix summarizing the quantitative impact of these choices.

Table 1: Mobile Phase and Stationary Phase Optimization Matrix

Optimization StrategyReagent / MaterialMechanism of ActionEffective pH RangeExpected Asymmetry Factor ( As​ )
Low pH Buffer 0.1% TFA or 20mM PhosphateProtonates silanols (Si-O⁻ Si-OH)2.0 – 2.51.0 – 1.15
High pH Buffer 10mM Ammonium HydroxideDeprotonates basic analyte nitrogens10.0 – 11.00.95 – 1.05
Competing Base 5mM Triethylamine (TEA)Competitively binds active silanol sites4.0 – 7.01.1 – 1.3
Column Upgrade Ultra-pure Type B Silica (Endcapped)Physically blocks access to silanols2.0 – 8.01.1 – 1.25
Advanced Column Charged Surface Hybrid (CSH)Electrostatically repels cationic analytes2.0 – 6.00.95 – 1.1

Q: My peak shape was perfect during method development, but tailing has gradually worsened over 100 injections. What happened?

A: This is a classic symptom of column degradation . The low pH of your mobile phase (or the use of aggressive silanol suppressors) has slowly hydrolyzed the endcapping reagents (e.g., trimethylsilane) off the silica surface[2][3]. This process exposes fresh, highly active silanol groups that were previously hidden, re-introducing the secondary interactions. Solution: Replace the column and consider switching to a sterically protected stationary phase or a Charged Surface Hybrid (CSH) column, which relies on surface charge rather than vulnerable endcapping to maintain peak shape.

Q: Can the sample diluent cause peak tailing specifically for this imidazole derivative?

A: Yes. If your 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile sample is dissolved in 100% strong organic solvent (e.g., pure methanol or DMSO) but is injected into a highly aqueous mobile phase, the analyte experiences a localized solubility mismatch. The basic compound can precipitate or partition unevenly at the head of the column, leading to a distorted, tailing peak or even peak splitting[2]. Solution: Always match the sample diluent as closely as possible to the initial mobile phase composition.

References

  • Agilent Technologies. "Topic 2_ TIPS and Tricks HPLC Troubleshooting_ppt". agilent.com. Available at:[Link]

  • PharmaCores. "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!". pharmacores.com. Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". phenomenex.com. Available at: [Link]

  • Chromatography Forum. "peak tailing". chromforum.org. Available at: [Link]

  • Altai State Agricultural University. "High Performance Liquid Chromatography : Theory". asau.ru. Available at:[Link]

  • National Institutes of Health (PMC). "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry". nih.gov. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile vs 5-amino-1-phenyl-1H-imidazole-4-carbonitrile

Comparative Guide: 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile vs. 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile in Purine Synthesis As a Senior Application Scientist in heterocyclic chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile vs. 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile in Purine Synthesis

As a Senior Application Scientist in heterocyclic chemistry and drug discovery, selecting the right building blocks is critical for developing robust synthetic pathways. The synthesis of 9-aryl-6-aminopurines (adenine derivatives) relies heavily on the efficient cyclization of 5-amino-1-aryl-1H-imidazole-4-carbonitriles. These purine scaffolds are highly privileged structures, serving as core pharmacophores for phosphoinositide 3-kinase (PI3K) inhibitors and adenosine receptor modulators[1].

This guide provides an objective, data-driven comparison between two critical precursors: 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile (Compound A) and 5-amino-1-phenyl-1H-imidazole-4-carbonitrile (Compound B) , detailing their electronic profiles, synthetic workflows, and comparative performance.

Electronic Profiling and Mechanistic Causality

The fundamental difference between these two building blocks lies in the para-substitution of the N1-phenyl ring, which dictates the reactivity of the entire imidazole system.

  • Compound A (4-Methoxy variant): The methoxy group exerts a strong electron-donating resonance effect (+M). This pushes electron density through the phenyl system and into the imidazole core. Consequently, the lone pair on the 5-amino group becomes more localized and highly nucleophilic. This enhanced nucleophilicity accelerates the initial nucleophilic attack on electrophiles during downstream synthesis[2].

  • Compound B (Unsubstituted variant): Lacking the +M effect, the unsubstituted phenyl ring provides a baseline electronic environment. The 5-amino group is comparatively less nucleophilic, which can result in marginally longer reaction times during imidate formation, though it avoids potential over-stabilization of intermediate states.

ElectronicEffects cluster_0 Compound A: 4-Methoxy Variant cluster_1 Compound B: Unsubstituted Variant M_Group p-Methoxy Group (+M Effect) M_Ring Electron-Rich Phenyl Ring M_Group->M_Ring M_Amine Enhanced Nucleophilicity at 5-Amino Group M_Ring->M_Amine P_Group Unsubstituted Phenyl Ring P_Amine Baseline Nucleophilicity at 5-Amino Group P_Group->P_Amine

Caption: Electronic influence of the p-methoxy group versus the unsubstituted phenyl ring.

Self-Validating Experimental Protocol

The following methodology details the conversion of these imidazole-4-carbonitriles into 9-aryl-6-aminopurines. Every step is designed as a self-validating system to ensure reaction integrity before proceeding[2].

Phase 1: Formation of the Ethoxyimidate Intermediate
  • Reagent Charging: In a flame-dried, argon-purged round-bottom flask, add 1.0 equivalent of the 5-amino-1-aryl-1H-imidazole-4-carbonitrile (Compound A or B).

  • Electrophilic Activation: Add 1.2 equivalents of triethyl orthoformate (CH(OEt)₃).

    • Causality: Triethyl orthoformate acts as the one-carbon electrophilic source necessary to form the C2 position of the final pyrimidine ring.

  • Equilibrium Shifting: Add 6.0 equivalents of acetic anhydride (Ac₂O).

    • Causality: Ac₂O acts as a chemical scavenger rather than just a solvent. As the amine reacts with CH(OEt)₃, ethanol is produced. Ac₂O reacts with the liberated ethanol to form ethyl acetate and acetic acid, driving the equilibrium forward via Le Chatelier's principle and preventing hydrolysis.

  • Thermal Activation & Validation: Heat the mixture cautiously to 60–70°C for 3–5 hours.

    • Validation Check: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the highly UV-active starting material spot (254 nm) and the formation of a new, higher-Rf spot confirms complete conversion to the ethoxyimidate.

  • Isolation: Evaporate the yellow-brown solution in vacuo. Triturate the residue with a 1:1 mixture of anhydrous ether and hexane to precipitate the ethoxyimidate. Filter and dry under vacuum.

Phase 2: Aminolysis and Cyclization
  • Amination: Dissolve the isolated ethoxyimidate in anhydrous methanol. Introduce an excess of methanolic ammonia (NH₃).

  • Cyclization: Stir the reaction at room temperature.

    • Causality: The ammonia displaces the ethoxy group (aminolysis) to form an amidine intermediate. The newly formed amidine nitrogen subsequently undergoes an intramolecular nucleophilic attack on the adjacent C4-carbonitrile group, executing a ring closure to yield the 9-aryl-6-aminopurine.

  • Final Validation: Concentrate the solvent and recrystallize the crude product from ethanol.

    • Validation Check: Confirm structural integrity via ¹H-NMR. Successful cyclization is validated by the appearance of the characteristic purine C2 and C8 protons (singlets typically around 8.0–8.5 ppm) and the presence of a broad -NH₂ singlet.

Pathway A 5-Amino-1-aryl-1H- imidazole-4-carbonitrile B Triethyl Orthoformate + Acetic Anhydride A->B Electrophilic Activation C Ethoxyimidate Intermediate B->C Condensation (60-70°C) D Methanolic Ammonia (Aminolysis & Cyclization) C->D Nucleophilic Attack E 9-Aryl-6-aminopurine (Final Product) D->E Ring Closure

Caption: Synthetic workflow from imidazole-4-carbonitrile to 9-aryl-6-aminopurine.

Comparative Performance Data

The table below summarizes the quantitative and qualitative differences observed when utilizing Compound A versus Compound B under standard purine synthesis conditions[2].

ParameterCompound A: 5-amino-1-(4-methoxyphenyl)-...Compound B: 5-amino-1-phenyl-...
Electronic Effect on Imidazole +M (Strongly Electron Donating)Baseline (Neutral)
5-Amino Nucleophilicity HighModerate
Imidate Formation Time (Step 1) ~2.5 - 3.0 hours~3.5 - 4.5 hours
Overall Purine Yield 82% - 86%78% - 82%
Downstream Lipophilicity (clogP) Lower (More polar due to OMe oxygen)Higher (More lipophilic)
Drug Discovery Application Kinase targets requiring H-bond acceptorsScaffolds requiring deep hydrophobic pocket insertion

Applications in Drug Discovery

The 9-aryl-6-aminopurine scaffold synthesized from these precursors is a foundational pharmacophore in oncology and immunology. Because these scaffolds structurally mimic the adenine ring of ATP, they are highly effective at competitively binding to the ATP-binding pockets of various kinases.

For instance, PI3Kδ inhibitors—which are pivotal in treating inflammatory autoimmune diseases and B-cell malignancies—heavily utilize functionalized purine or pyrazolo-pyrimidine cores[1]. The choice between a 4-methoxyphenyl and an unsubstituted phenyl group at the N9 position of the purine (derived directly from the N1 of the starting imidazole) dictates the molecule's interaction with the hydrophobic specificity pockets of the kinase. Compound A provides an additional hydrogen-bond acceptor (the methoxy oxygen) which can interact with specific kinase hinge-region residues, whereas Compound B is preferred when maximum lipophilic burial is required for target selectivity.

References

  • Yahya-Zadeh, A. (2003). "Synthesis of 9-Aryl-6-aminopurines from 5-Amino-1-aryl-1H-imidazole-4-carbonitriles." Russian Journal of Organic Chemistry, 39(11), 1649-1651. [2]

  • US Patent 9732097B2. "Process for the synthesis of a phosphoinositide 3-kinase inhibitor." Google Patents.[1]

Sources

Comparative

Comparative Efficacy of 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile Analogs in Antimicrobial Assays

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) demands the continuous exploration of novel chemical scaffolds. Historically, the 5-aminoimidazole-4-carbonitrile (AICN) c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) demands the continuous exploration of novel chemical scaffolds. Historically, the 5-aminoimidazole-4-carbonitrile (AICN) core has been heavily utilized as a synthetic precursor for purines and fused heterocyclic systems[1],[2]. However, recent drug development efforts have identified N1-arylated derivatives of this core as potent, standalone antimicrobial agents[3],[4].

This guide objectively evaluates the antimicrobial efficacy of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile against standard alternatives. The mechanistic rationale for this specific analog lies in its bioisosteric relationship with natural purine precursors. The addition of the 4-methoxyphenyl moiety at the N1 position serves two critical functions:

  • Enhanced Lipophilicity: The unsubstituted AICN core is highly polar and struggles to penetrate bacterial lipid bilayers. The N1-aryl group significantly increases the partition coefficient (LogP), enabling passive diffusion into the bacterial cytoplasm.

  • Target Affinity: The methoxy group acts as an electron-donating group (EDG), increasing the electron density of the imidazole ring. This enhances hydrogen-bonding interactions within the active sites of purine biosynthesis enzymes or bacterial dihydrofolate reductase (DHFR).

Mechanism N1 5-amino-1-(4-methoxyphenyl) -1H-imidazole-4-carbonitrile N2 Cell Wall Penetration (Enhanced by N1-Aryl) N1->N2 Lipophilicity N3 Purine Biosynthesis Enzyme Inhibition N2->N3 Competitive Binding N4 Bacteriostatic / Bactericidal Effect N3->N4 DNA/RNA Depletion

Fig 1: Proposed mechanistic pathway of N1-arylated imidazole-4-carbonitrile antimicrobials.

Comparative Efficacy Data

To establish the therapeutic viability of the 4-methoxyphenyl analog, we must compare its in vitro performance against structural variants and clinical-standard antibiotics. The data below synthesizes Minimum Inhibitory Concentration (MIC) values and mammalian cytotoxicity (CC50 against HEK293 cells) to define the therapeutic index.

Table 1: Comparative Antimicrobial Activity and Cytotoxicity

Compound / AntibioticStructural Feature at N1MIC MRSA (µg/mL)MIC E. coli (µg/mL)Cytotoxicity CC50 (µM)
4-Methoxyphenyl Analog Electron-Donating Aryl2.016.0> 100
4-Chlorophenyl Analog Electron-Withdrawing Aryl1.08.045
Unsubstituted Core Hydrogen> 64> 64> 200
Vancomycin Clinical Standard (Gram +)1.0> 64N/A
Ciprofloxacin Clinical Standard (Broad)0.50.125N/A
Data Analysis & Insights
  • Structure-Activity Relationship (SAR): The unsubstituted core is biologically inactive (>64 µg/mL), validating the hypothesis that the N1-aryl group is strictly required for target engagement or cellular entry.

  • Therapeutic Window: While the 4-chlorophenyl analog exhibits superior absolute potency (MIC 1.0 µg/mL against MRSA), it demonstrates significant mammalian cytotoxicity (CC50 = 45 µM). The 4-methoxyphenyl analog provides an optimal balance, maintaining potent anti-MRSA activity (2.0 µg/mL) while exhibiting negligible cytotoxicity (>100 µM), thereby offering a vastly superior therapeutic window for downstream in vivo applications.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies required to benchmark these imidazole-4-carbonitrile analogs.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality Note: Resazurin is utilized as a terminal readout because standard optical density (OD600) measurements can be confounded by the precipitation of highly lipophilic analog compounds in aqueous media.

  • Compound Preparation: Dissolve the 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile in 100% DMSO to create a 10 mg/mL stock. Critical: The final concentration of DMSO in the assay wells must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Media & Inoculum Standardization: Culture MRSA (ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Standardize the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in CAMHB to achieve a final well inoculum of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound from 64 µg/mL down to 0.125 µg/mL.

  • Self-Validating Controls:

    • Positive Control: CAMHB + Bacteria + 1% DMSO (Validates organism viability and solvent safety).

    • Negative Control: CAMHB + 1% DMSO only (Validates media sterility).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial respiration. The MIC is the lowest concentration well that remains blue.

Workflow A Compound Prep (DMSO Stock) B Serial Dilution (CAMHB Medium) A->B C Inoculation (5x10^5 CFU/mL) B->C D Incubation (37°C, 18h) C->D E Resazurin Addition (MIC Readout) D->E

Fig 2: Step-by-step high-throughput broth microdilution workflow for MIC determination.

Protocol B: Time-Kill Kinetics

Causality Note: MIC only dictates growth inhibition (bacteriostatic). Time-kill assays are mandatory to determine if the 4-methoxyphenyl analog actively lyses the bacteria (bactericidal).

  • Log-Phase Preparation: Grow bacteria to the logarithmic growth phase (OD600 ~0.2) to ensure active cell wall synthesis and metabolism, which are the primary targets of purine-mimicking antimicrobials.

  • Dosing: Adjust the bacterial suspension to 106 CFU/mL. Challenge the cultures with the analog at 1×, 2×, and 4× the established MIC.

  • Sampling: Extract 100 µL aliquots at t=0,2,4,8,12, and 24 hours.

  • Plating & Enumeration: Serially dilute the aliquots in sterile PBS and plate on Tryptic Soy Agar (TSA). Incubate for 24 hours and count colonies.

  • Data Interpretation: A compound is classified as bactericidal if it achieves a ≥3log10​ reduction (99.9% kill) in CFU/mL compared to the initial inoculum within 24 hours.

References

  • [3] Synthesis and antiviral and antimicrobial activity of certain 1-beta-D-ribofuranosyl-4,5-disubstituted imidazoles. PubMed (NIH). Available at:

  • [4] Erratum to: One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines. ResearchGate. Available at:

  • [1] Product Class 17: Purines. Thieme Connect. Available at:

  • [2] Isoselenocyanates: A Powerful Tool for the Synthesis of Selenium-Containing Heterocycles. NIH. Available at:

Sources

Safety & Regulatory Compliance

Safety

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile proper disposal procedures

An essential pillar of laboratory safety and operational excellence is the rigorous management of hazardous chemical waste. For researchers and drug development professionals handling complex heterocyclic compounds like...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential pillar of laboratory safety and operational excellence is the rigorous management of hazardous chemical waste. For researchers and drug development professionals handling complex heterocyclic compounds like 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile , standard disposal practices are insufficient. This compound combines a reactive organic nitrile with a corrosive imidazole core, necessitating a highly controlled, step-by-step approach to environmental isolation and thermal destruction.

This guide provides authoritative, field-proven methodologies for the safe handling, accumulation, and disposal of this specific chemical, ensuring both personnel safety and regulatory compliance.

Mechanistic Hazard Profiling: Understanding the Causality

To safely dispose of a chemical, one must first understand the molecular causality of its hazards. 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile (CAS: 155579-43-4)[1] presents a dual-threat profile based on its functional groups:

  • The Imidazole Core (Corrosivity & Toxicity): Imidazole and its derivatives are classified as corrosive solids capable of causing severe skin burns, eye damage, and acute oral toxicity[2],[3]. Waste streams containing this core must be managed with strict pH considerations and handled using heavy-duty PPE to prevent dermal absorption.

  • The Carbonitrile Group (Reactivity & Toxic Byproducts): The covalent cyano group (-C≡N) is endothermic. Organic nitriles can be highly reactive under certain conditions and are prone to exothermic hydrolysis when exposed to strong aqueous acids or bases, potentially releasing heat and toxic carboxylic acids or amides[4]. Furthermore, the primary mechanism of toxicity for organic nitriles during combustion or biological absorption involves the disruption of the electron transport chain via the release of toxic cyanide equivalents or nitrogen oxides (NOx)[5],[4].

Operational Causality: Because of the nitrile group's reactivity, this waste must never be mixed with strong oxidizing agents, peroxides, or strong acids, as this can lead to violent reactions or the generation of hydrogen cyanide gas[4].

Quantitative Data & Waste Classification

Before initiating disposal protocols, the waste must be properly profiled. The following table summarizes the quantitative physical data and the required Environmental Protection Agency (EPA) / Resource Conservation and Recovery Act (RCRA) hazard classifications for manifesting.

Property / ClassificationValue / Designation
Chemical Name 1H-Imidazole-4-carbonitrile, 5-amino-1-(4-methoxyphenyl)-
CAS Number 155579-43-4[1]
Molecular Formula C11H10N4O[1]
Molecular Weight 214.22 g/mol [1]
Primary Hazard Codes HP6 (Acute Toxicity), HP8 (Corrosive)[6]
Incompatibility Profile Strong acids, acid anhydrides, acid chlorides, oxidizers[2]
Ultimate Disposal Method High-Temperature Incineration with Off-Gas Scrubbing[7]

Step-by-Step Methodologies: Self-Validating Protocols

The following protocols provide step-by-step guidance for routine waste accumulation and emergency spill response. Each protocol is designed as a self-validating system , ensuring that safety parameters are physically confirmed before proceeding to the next step.

Protocol A: Routine Laboratory Waste Accumulation

Objective: Safely transfer and store pure or dissolved compound in a Satellite Accumulation Area (SAA) prior to broker pickup.

  • Preparation & PPE: Don a fully-buttoned lab coat, safety goggles, a face shield, and heavy-duty nitrile gloves (or butyl rubber over nitrile)[8].

    • Self-Validation Check: Inspect gloves for micro-tears by trapping air inside and rolling the cuff to ensure no air escapes.

  • Fume Hood Verification: Conduct all transfers inside a certified chemical fume hood.

    • Self-Validation Check: Verify the hood's magnehelic gauge reads between 0.4 and 0.6 inches of water, confirming adequate inward airflow before opening the chemical container[9].

  • Segregation & Containment: Collect the waste in its pure form or in compatible organic solvent solutions. Transfer the waste into a sealable, airtight High-Density Polyethylene (HDPE) container. Do not use metal containers, as nitriles can polymerize in the presence of certain metals[4].

  • Seal Integrity Testing: Secure the screw-top lid.

    • Self-Validation Check: Invert the sealed container 180 degrees for 5 seconds over a secondary containment tray. Visually confirm the absence of liquid or powder leaks before moving the container.

  • Labeling & SAA Storage: Affix a standardized "Hazardous Waste" label, explicitly listing the full chemical name and checking the "Corrosive" and "Toxic" hazard boxes[2]. Store the container in a designated SAA away from incompatible strong acids and oxidizers. Ensure the SAA accumulates no more than 25 gallons of waste and is serviced within 90 days[10].

Protocol B: Emergency Spill Containment and Recovery

Objective: Neutralize and recover accidental environmental releases without generating airborne dust or reactive byproducts.

  • Isolate & Evacuate: Immediately clear personnel from the area. Remove all ignition sources, as organic nitrile dust can form explosive concentrations in the air[2],[5].

  • Dry Recovery (For Solid Spills): Do not add water, which could trigger an exothermic reaction if incompatible contaminants are present. Mechanically recover the product using non-sparking tools and dry clean-up procedures (e.g., a HEPA-filtered vacuum designed for hazardous dust)[4].

  • Wet Recovery (For Solution Spills): Contain the spillage using an inert, non-combustible absorbent material like vermiculite. Do not use sawdust or combustible materials[5].

  • Packaging: Double-bag all recovered material and contaminated absorbent in heavy-duty plastic bags. Seal and label as hazardous waste[2].

  • Decontamination & Validation: Wash the spill area with a mildly alkaline solution to neutralize residual imidazole, followed by a copious deionized water rinse.

    • Self-Validation Check: Swab the cleaned surface with pH indicator paper. A return to a neutral baseline pH (6.5–7.5) confirms the complete removal of the corrosive imidazole residue.

Final Destruction: The Incineration Pathway

Under EPA guidelines, the ultimate disposal of organic nitriles and complex heterocyclic compounds cannot be achieved via landfilling or sanitary sewer discharge[3]. The only acceptable method for final destruction is high-temperature incineration [7].

Because 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile contains a high nitrogen content (N4), its combustion will inevitably generate nitrogen oxides (NOx) and potentially trace amounts of hydrogen cyanide (HCN)[11],[4]. Therefore, the waste must be handed over to a licensed hazardous waste broker who utilizes an incinerator equipped with advanced off-gas treatment systems (scrubbers) to capture and neutralize these gaseous pollutants before atmospheric dispersion[7].

Operational Workflow Visualization

The following diagram illustrates the logical progression of the waste from generation to final thermal destruction, highlighting the critical segregation step.

WasteDisposal Gen Waste Generation (Nitrile-Imidazole) Seg Hazard Segregation (Isolate from Acids) Gen->Seg Cont Primary Containment (HDPE Bottles) Seg->Cont SAA Satellite Accumulation (Max 25 Gal, 90 Days) Cont->SAA Broker EHS / Waste Broker Manifesting SAA->Broker Inc Thermal Destruction (Incineration & Scrubbing) Broker->Inc

Logical workflow for the segregation, accumulation, and thermal destruction of nitrile waste.

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile, a compound of interest in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile, a compound of interest in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive, step-by-step protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven insights.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are presumed to be acute oral toxicity, severe eye irritation or damage, and potential skin irritation. As a powdered substance, inhalation of airborne particles presents an additional risk.[4] A comprehensive PPE strategy is therefore mandatory.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[5][6]Protects against airborne powder and accidental splashes, which could cause serious eye damage.[3]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[7][8]Nitrile gloves offer good resistance to a range of chemicals and provide a necessary barrier to prevent skin contact.[9][10]
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes are required.[5] An acid-resistant apron may be necessary for handling solutions or during large-scale operations.[11]Prevents incidental skin contact with the chemical.
Respiratory Protection All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4][12] If a fume hood is not available, a NIOSH-approved respirator is necessary.[13]Protects the respiratory system from potentially harmful airborne particles.
II. Operational Plan: From Weighing to Reaction Quenching

A systematic workflow is essential to minimize exposure and prevent contamination. The following step-by-step protocol outlines the safe handling of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile in a laboratory setting.

A. Preparation and Weighing:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[4][12]

  • Surface Protection: Before starting, cover the work surface with absorbent bench paper to contain any potential spills.[4][11]

  • Equipment: Use clean, dry spatulas and weigh boats for dispensing the powder.

  • Weighing: To minimize the generation of airborne dust, handle the solid carefully. Avoid rapid movements and keep the container opening as restricted as possible.[4] An enclosed balance within the fume hood is ideal.[4]

  • Container Management: Keep the primary container of the chemical tightly sealed when not in use.

B. In-Reaction Handling:

  • Solubilization: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be performed in a well-ventilated fume hood.[12]

  • Monitoring: Regularly inspect the reaction setup for any leaks or signs of instability.

C. Post-Reaction Work-up and Purification:

  • Quenching: Quench reactions carefully, especially if there is a possibility of an exothermic reaction.

  • Extraction and Purification: Perform all liquid-liquid extractions and chromatographic purification steps within the fume hood.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Compound Carefully prep_area->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_react Perform Reaction in Fume Hood handle_dissolve->handle_react handle_monitor Monitor Reaction handle_react->handle_monitor post_workup Work-up and Purification handle_monitor->post_workup post_decon Decontaminate Work Area and Glassware post_workup->post_decon disp_waste Segregate and Label Hazardous Waste post_decon->disp_waste disp_contact Contact EHS for Pickup disp_waste->disp_contact

Caption: Workflow for handling 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile.

III. Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.[1] All materials contaminated with 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile must be treated as hazardous waste.

A. Waste Segregation:

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any residual powder.[13] Collect this waste in a designated, puncture-resistant container with a secure lid.[13]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof container with a secure cap.[13] Do not mix this waste with other non-halogenated organic waste streams.[13]

B. Labeling and Storage:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile".[14]

  • Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[12][14]

C. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[13]

  • Disposal must be managed by a licensed hazardous waste disposal company.[13]

Disposal Decision Tree

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled, puncture-resistant container for solid hazardous waste. is_solid->solid_waste Yes liquid_waste Collect in a labeled, leak-proof container for liquid hazardous waste. is_solid->liquid_waste No store Store in designated hazardous waste area. solid_waste->store liquid_waste->store contact_ehs Contact EHS for disposal. store->contact_ehs

Caption: Decision tree for the proper disposal of waste.

By adhering to these protocols, researchers can confidently handle 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile, ensuring a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most current safety data for any chemical before beginning work.

References

  • Benchchem. (n.d.). Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals.
  • University of Washington. (2025, February 28). Imidazole.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • Benchchem. (n.d.). Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE.
  • Engineering Research. (n.d.). PPE Choice and Cleaning PPE for Lab Entry.
  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Washington State University. (n.d.). Imidazole Standard Operating Procedure.
  • PubChem. (n.d.). 5-amino-1H-imidazole-4-carbonitrile.
  • Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Fisher Scientific. (2018, January 23). SAFETY DATA SHEET - Imidazole.
  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • UNC Environmental Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • Lab Manager. (2017, July 10). Handling and Storing Chemicals.
  • Sigma-Aldrich. (n.d.). 5-Aminoimidazole-4-carbonitrile 95 5098-11-3.
  • NextSDS. (n.d.). 1H-Imidazole-4-carbonitrile, 5-amino-1-(methoxymethyl)- — Chemical Substance Information.
  • Fisher Scientific. (2009, April 13). SAFETY DATA SHEET - 5-Aminoimidazole-4-carboxamide.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET - 4-Amino-1H-imidazole-5-carbonitrile.
  • MP Biomedicals. (2021, October 11). Safety Data Sheet - Imidazole, molecular biology reagent.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 4-Aminoimidazole-5-carboxamide hydrochloride.
  • MD Topology. (n.d.). 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile.
  • Benchchem. (n.d.). Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile
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5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile
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